molecular formula C13H17N3O4 B12126071 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid CAS No. 108911-74-6

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid

Cat. No.: B12126071
CAS No.: 108911-74-6
M. Wt: 279.29 g/mol
InChI Key: FPEXVEVOZJTVAG-UHFFFAOYSA-N
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Description

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid is a chemical compound that features a piperazine ring substituted with a 4-nitrophenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-nitrophenylpiperazine with a suitable propanoic acid derivative. One common method includes the use of 4-nitrophenylpiperazine and 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid
  • 3-(4-Acetylpiperazin-1-yl)propanoic acid

Uniqueness

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid is unique due to the presence of the 4-nitrophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other piperazine derivatives and can lead to different reactivity and biological activity profiles .

Properties

CAS No.

108911-74-6

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

3-[4-(4-nitrophenyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C13H17N3O4/c17-13(18)5-6-14-7-9-15(10-8-14)11-1-3-12(4-2-11)16(19)20/h1-4H,5-10H2,(H,17,18)

InChI Key

FPEXVEVOZJTVAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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